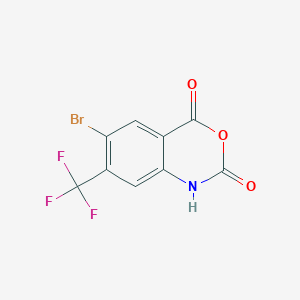

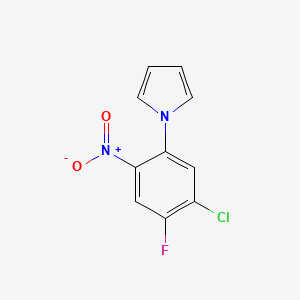

1-(5-chloro-4-fluoro-2-nitrophenyl)-1H-pyrrole

Overview

Description

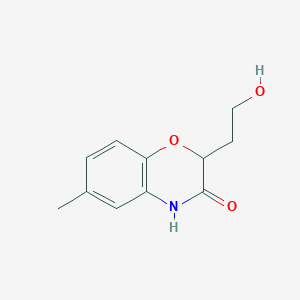

The compound "1-(5-chloro-4-fluoro-2-nitrophenyl)-1H-pyrrole" is a pyrrole derivative, which is a class of organic compounds characterized by a five-membered heterocyclic ring structure containing one nitrogen atom. Pyrrole derivatives are known for their diverse range of biological activities and applications in various fields, including materials science and pharmaceuticals. Although the specific compound is not directly studied in the provided papers, related compounds with nitrophenyl groups and pyrrole structures have been synthesized and characterized, indicating the relevance of this class of compounds in scientific research.

Synthesis Analysis

The synthesis of pyrrole derivatives can involve multicomponent reactions, as seen in the synthesis of a penta-substituted pyrrole derivative catalyzed by natural hydroxyapatite . This suggests that similar methodologies could potentially be applied to synthesize the compound . Additionally, the synthesis of other pyrrole derivatives, such as 2,3,4,5-tetrahydro-1,3,3-trimethyldipyrrin, involves a series of reactions including nitro-aldol condensation, reduction, Michael addition, and reductive cyclization . These methods provide insight into the possible synthetic routes that could be explored for the synthesis of "1-(5-chloro-4-fluoro-2-nitrophenyl)-1H-pyrrole."

Molecular Structure Analysis

Structural characterization of pyrrole derivatives is commonly performed using spectroscopic techniques such as NMR and FT-IR, as well as single-crystal X-ray diffraction . Theoretical studies using density functional theory (DFT) are also employed to predict spectral and geometrical data, which often show high correlation with experimental data . These techniques could be used to analyze the molecular structure of "1-(5-chloro-4-fluoro-2-nitrophenyl)-1H-pyrrole" and confirm its synthesis.

Chemical Reactions Analysis

Pyrrole derivatives can undergo various chemical reactions. For instance, radical addition reactions of alcohols to pyrrolin-2-one derivatives have been investigated, leading to substituted pyrrolidones . Condensation reactions with aromatic aldehydes have also been studied, resulting in the formation of arylidene derivatives . These findings suggest that "1-(5-chloro-4-fluoro-2-nitrophenyl)-1H-pyrrole" may also participate in similar reactions, which could be useful in further functionalizing the compound or in the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives can be quite diverse. For example, a copolymer based on a nitrophenyl pyrrole derivative exhibits distinct electrochromic properties, changing colors upon oxidation and reduction . The estrogenic properties of pyrrole derivatives with halogen substituents have also been studied, showing high relative binding affinities to estrogen receptors . These studies indicate that the physical and chemical properties of "1-(5-chloro-4-fluoro-2-nitrophenyl)-1H-pyrrole" could be influenced by its functional groups, potentially leading to interesting electronic or biological properties.

Scientific Research Applications

Anion Binding and Color Change Signaled Deprotonation

1-(5-chloro-4-fluoro-2-nitrophenyl)-1H-pyrrole derivatives, particularly those with nitrophenyl groups, have shown interesting properties in anion binding. These compounds can undergo deprotonation in the presence of specific anions like fluoride, leading to noticeable color changes. This property can be utilized in developing sensors or indicators for anion detection (Camiolo et al., 2003).

Electrochemically Reversible Electron Transfer Processes

Pyrrole derivatives with electron-donating groups, like ferrocenyl, display remarkable electrochemical properties. These compounds exhibit reversible electron transfer processes, which are useful in developing advanced materials for electronic applications (Hildebrandt et al., 2011).

Development of Soluble Conducting Polymers

Soluble conducting polymers synthesized from pyrrole derivatives have potential applications in electrochromic devices. These polymers can be chemically or electrochemically polymerized, showing properties like solubility in organic solvents and good switching ability, making them suitable for use in display technologies (Variş et al., 2006).

Structural and Reactivity Studies in Organic Chemistry

Pyrrole derivatives have been key in understanding various chemical reactions and molecular structures. They serve as models for studying reactions like condensation, reduction, and the formation of complex organic structures, contributing to the field of organic synthesis and pharmaceutical chemistry (Sibiryakova et al., 2006).

Exploration in Non-Linear Optics and Molecular Electronics

Studies involving pyrrole derivatives like 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one provide insights into charge transfer, molecular stability, and hyperpolarizability. These properties are crucial for developing materials in non-linear optics and molecular electronics (Murthy et al., 2017).

Safety And Hazards

Future Directions

The development of new antibacterial molecules, such as “2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide”, is necessary due to the high capacity of pathogens like K. pneumoniae to acquire resistance to drugs . This suggests that similar compounds, like “1-(5-chloro-4-fluoro-2-nitrophenyl)-1H-pyrrole”, could also have potential in this area.

properties

IUPAC Name |

1-(5-chloro-4-fluoro-2-nitrophenyl)pyrrole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClFN2O2/c11-7-5-9(13-3-1-2-4-13)10(14(15)16)6-8(7)12/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPIDZWRNBZXXAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC(=C(C=C2[N+](=O)[O-])F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381463 | |

| Record name | 1-(5-chloro-4-fluoro-2-nitrophenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-chloro-4-fluoro-2-nitrophenyl)-1H-pyrrole | |

CAS RN |

218456-63-4 | |

| Record name | 1-(5-chloro-4-fluoro-2-nitrophenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Iodo-5-[(trifluoromethyl)thio]-1,3-benzoxazole](/img/structure/B3031181.png)